molecular formula C18H25N3O B2669135 2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1209903-17-2

2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2669135
CAS No.: 1209903-17-2
M. Wt: 299.418
InChI Key: PKEQDWUFGNNKNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of amide bonds and the introduction of the benzyl and propyl groups. The exact method would depend on the starting materials and the specific conditions used. For instance, amides can be synthesized from carboxylic acids, acyl chlorides, or acid anhydrides . Additionally, benzylic amines can be synthesized by amination (arylation) of benzyl alcohols .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For instance, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The benzyl group could also undergo various reactions, such as free radical bromination, nucleophilic substitution, or oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, amides generally have high boiling points and melting points, and their solubility in water depends on the number of carbon atoms they contain .

Properties

IUPAC Name

2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-2-12-21(13-16-8-4-3-5-9-16)14-17(22)20-18(15-19)10-6-7-11-18/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEQDWUFGNNKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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